molecular formula C9H10BrNO2 B14810609 3-Bromo-5-cyclopropoxy-2-methoxypyridine

3-Bromo-5-cyclopropoxy-2-methoxypyridine

Cat. No.: B14810609
M. Wt: 244.08 g/mol
InChI Key: MFNYBGISXZTAQF-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-2-methoxypyridine is a heterocyclic organic compound that features a bromine atom, a cyclopropoxy group, and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropoxy-2-methoxypyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of cyclopropoxy and methoxy groups. One common method involves starting with 3,5-dibromopyridine, which undergoes selective substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The cyclopropoxy group can undergo ring-opening or ring-closing reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and catalysts.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal catalysts are used for these reactions.

    Cyclization Reactions: Acidic or basic conditions can facilitate cyclization reactions, often requiring elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-2-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-2-methoxypyridine involves its interaction with molecular targets and pathways in biological systems. The bromine atom and functional groups can participate in binding interactions with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxypyridine: Similar structure but lacks the cyclopropoxy group.

    3-Bromo-5-chloro-2-methoxypyridine: Contains a chlorine atom instead of the cyclopropoxy group.

    5-Bromo-2-methoxypyridine: Similar but with different substitution pattern on the pyridine ring.

Uniqueness

3-Bromo-5-cyclopropoxy-2-methoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-2-methoxypyridine

InChI

InChI=1S/C9H10BrNO2/c1-12-9-8(10)4-7(5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

MFNYBGISXZTAQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)OC2CC2)Br

Origin of Product

United States

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